

CC-401 Hydrochloride: A Potent Inhibitor of c-Jun Phosphorylation

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Compound of Interest

Compound Name: CC-401 hydrochloride

Cat. No.: B2653734

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Application Note

Introduction

CC-401 hydrochloride is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] As a second-generation anthrapyrazolone compound, it demonstrates high affinity for all three JNK isoforms (JNK1, JNK2, and JNK3), thereby preventing the phosphorylation of its key substrate, the transcription factor c-Jun.[1][4] The phosphorylation of c-Jun is a critical event in the activation of the activator protein-1 (AP-1) transcription factor complex, which regulates gene expression involved in various cellular processes, including inflammation, apoptosis, and cell proliferation.[5][6] Due to its specificity, **CC-401 hydrochloride** serves as an invaluable tool for researchers investigating the roles of the JNK signaling pathway in various physiological and pathological conditions.

Mechanism of Action

CC-401 hydrochloride competitively binds to the ATP-binding site of active, phosphorylated JNK.[1][4] This direct inhibition prevents the transfer of a phosphate group from ATP to the N-terminal activation domain of c-Jun, specifically at serine residues 63 and 73.[4] By inhibiting c-Jun phosphorylation, CC-401 effectively blocks the downstream signaling cascade mediated by the JNK pathway.[4]

Specificity and Potency

CC-401 hydrochloride exhibits high selectivity for JNKs over other related kinases. In vitro studies have shown that it is at least 40-fold more selective for JNK compared to other mitogen-activated protein kinases (MAPKs) such as p38 and extracellular signal-regulated kinase (ERK), as well as other kinases like IKK2, protein kinase C, Lck, and ZAP70.^[4] This high degree of selectivity minimizes off-target effects, making it a reliable chemical probe for studying JNK-specific functions.

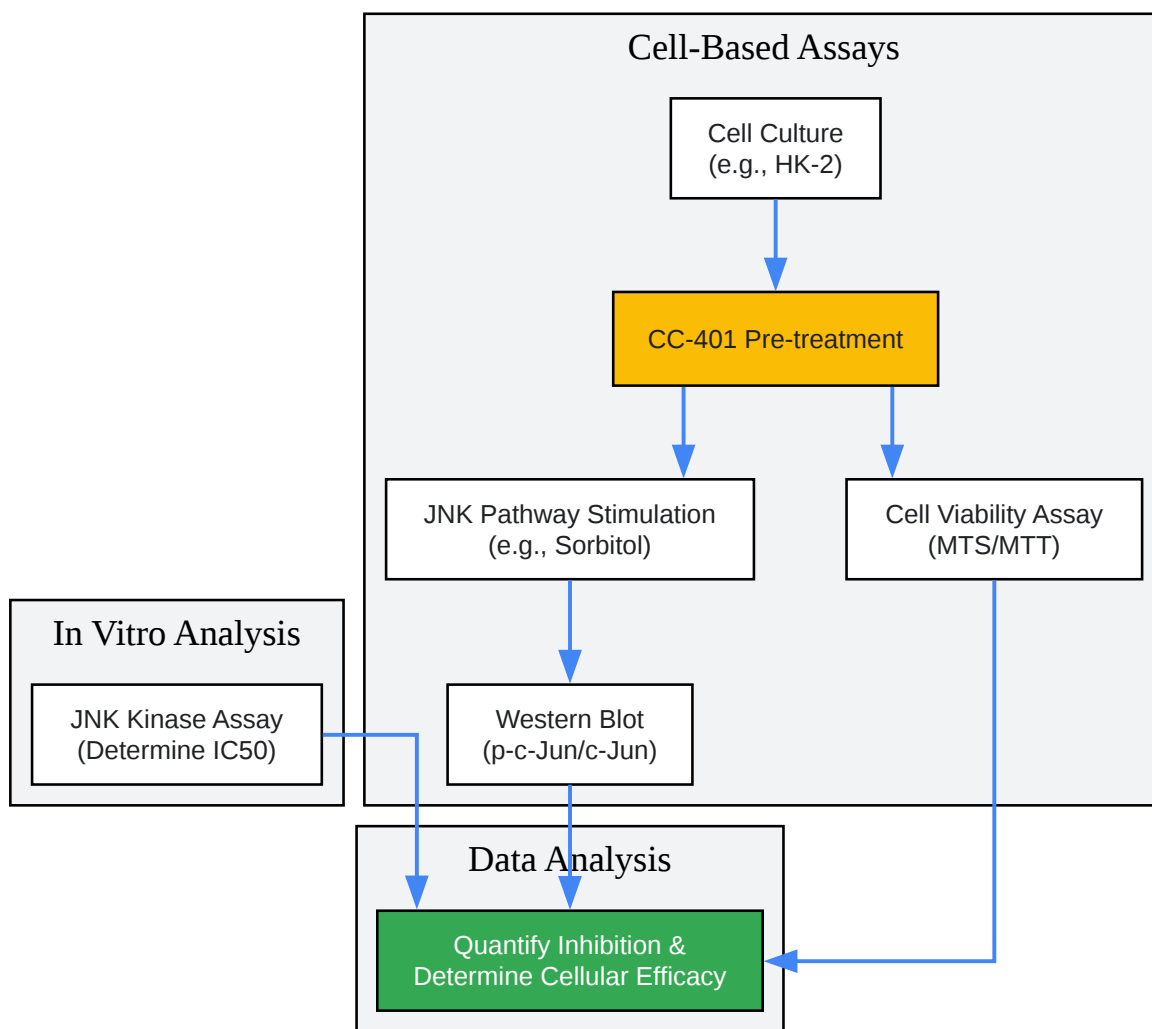
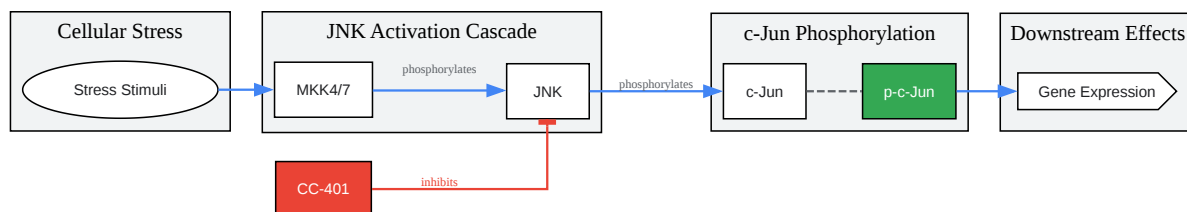
Data Presentation

The following table summarizes the key quantitative data for **CC-401 hydrochloride** based on in vitro and cell-based assays.

Parameter	Value	Notes	Reference
Inhibition Constant (K _i)	25-50 nM	For all three JNK isoforms.	^[1] ^[4]
Cell-Based Assay Concentration	1-5 μM	Effective concentration for specific JNK inhibition in cellular assays.	^[2] ^[4]
Selectivity	> 40-fold	Selectivity for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70.	^[4]

Signaling Pathway

The following diagram illustrates the JNK signaling pathway and the inhibitory action of **CC-401 hydrochloride**.



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